

# High-Resolution NMR Profiling of Melibiose: A Quantitative & Structural Protocol

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## Compound of Interest

Compound Name: *6-O-alpha-D-Galactopyranosyl-D-glucose*

Cat. No.: *B8057681*

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## Part 1: Executive Summary & Chemical Identity

Melibiose (6-O- $\alpha$ -D-galactopyranosyl-D-glucose) is a reducing disaccharide pivotal in studying carbohydrate transport (e.g., melB permease) and glycosidic hydrolysis.<sup>[1]</sup> Unlike non-reducing sugars like sucrose, Melibiose exhibits mutarotation, existing in solution as an equilibrium mixture of

- and

-anomers at the reducing glucose terminus.

This guide provides a validated protocol for the complete NMR characterization of Melibiose. It addresses the specific challenges of carbohydrate NMR: spectral overlap in the 3.0–4.0 ppm region, water suppression artifacts, and the kinetic management of mutarotation.

## Chemical Structure & Properties<sup>[1][2][3][4][5][6][7][8]</sup>

- IUPAC Name: 6-O- $\alpha$ -D-galactopyranosyl-D-glucopyranose<sup>[1]</sup>
- Linkage:

-(1 $\rightarrow$ 6) glycosidic bond.[1][2]

- Reducing End: D-Glucose (Mutarotates:

:

ratio

36:64 in

).[1]

- Non-Reducing End: D-Galactose (Fixed

-configuration).

## Part 2: Experimental Protocol

### Sample Preparation Workflow

Carbohydrate NMR requires strict control over pH and water content to prevent signal broadening and chemical shift wandering.

Reagents:

- Solvent: Deuterium Oxide (  $D_2O$  ), 99.9% D.[1]
- Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.[1] Avoid TMS due to insolubility.
- pH Adjustment: NaOD/DCl (optional, keep pH neutral 6.5–7.5 to minimize exchange broadening).

Step-by-Step Protocol:

- Lyophilization: Ensure Melibiose powder is strictly dry. Lyophilize from  $D_2O$  once if exchangeable protons (OH) are not the target, to replace OH with OD and simplify the spectrum (removing OH couplings).

- Dissolution: Dissolve 10–20 mg of Melibiose in 600

L of

.

- Equilibration (Critical):
  - Fresh Solution: Will show anomeric ratios of the solid state.
  - Equilibrium: Allow solution to stand at room temperature for >2 hours (or warm to 40°C for 30 mins) to reach mutarotation equilibrium ( / ratio stabilization).
- Reference: Add 10 L of 10 mM DSS solution.

## Acquisition Parameters (Bruker/Varian Standard)

| Parameter             | 1H (Quantitative)              | 13C (Structural)                | 2D HSQC (Assignment) |
|-----------------------|--------------------------------|---------------------------------|----------------------|
| Pulse Sequence        | noesypr1d (or zg30 if is 100%) | zgpg30 (Power-gated decoupling) | hsqcetgp             |
| Relaxation Delay (D1) | 5 T1 (approx. 5–7 s)           | 2–3 s                           | 1.5 s                |
| Spectral Width        | 10–12 ppm                      | 220 ppm                         | F2: 10, F1: 160      |
| Scans (NS)            | 16–64                          | 1024–4096                       | 8–16                 |
| Temperature           | 298 K (25°C) or 303 K          | 298 K                           | 298 K                |

- Note on Water Suppression: Use presaturation (noesypr1d) to suppress the HDO signal (~4.79 ppm).[1] Ensure the presaturation frequency is centered exactly on the water

resonance to avoid suppressing the anomeric proton of

-glucose (~4.6 ppm).

## Part 3: Data Analysis & Interpretation[10]

### 1H NMR Landscape

The proton spectrum is divided into two distinct zones: the Anomeric Region (downfield, diagnostic) and the Ring Region (upfield, overlapping).

#### The Anomeric "Fingerprint" (4.5 – 5.5 ppm)

This region quantifies the ratio of anomers and confirms the

-Gal linkage.

- -Glucose (H-1):

5.22 ppm (d,

Hz).[1] The coupling is small (equatorial-axial).[1]

- -Galactose (H-1'):

4.96 ppm (d,

Hz).[1] This signal is stable and does not mutarotate.

- -Glucose (H-1):

4.63 ppm (d,

Hz).[1] The coupling is large (axial-axial), characteristic of

-anomers.[1]

Interpretation Tip: Integration of

-Glc H-1 vs.

-Glc H-1 should yield a ratio of roughly 1:1.8 (36%:64%) at equilibrium.[1] The

-Gal H-1' integral should equal the sum of the Glc anomers.

## The Ring Region (3.2 – 4.2 ppm)

This "hump" contains the remaining 12 non-exchangeable protons.

- Diagnostic Signal: The H-5 of the

-Gal unit often resonates slightly downfield (~3.9-4.0 ppm) due to the axial O-4.[\[1\]](#)

- Linkage Protons (H-6a/b of Glucose): These are shifted downfield compared to free glucose due to the glycosidic bond, appearing ~3.7–3.9 ppm.[\[1\]](#)

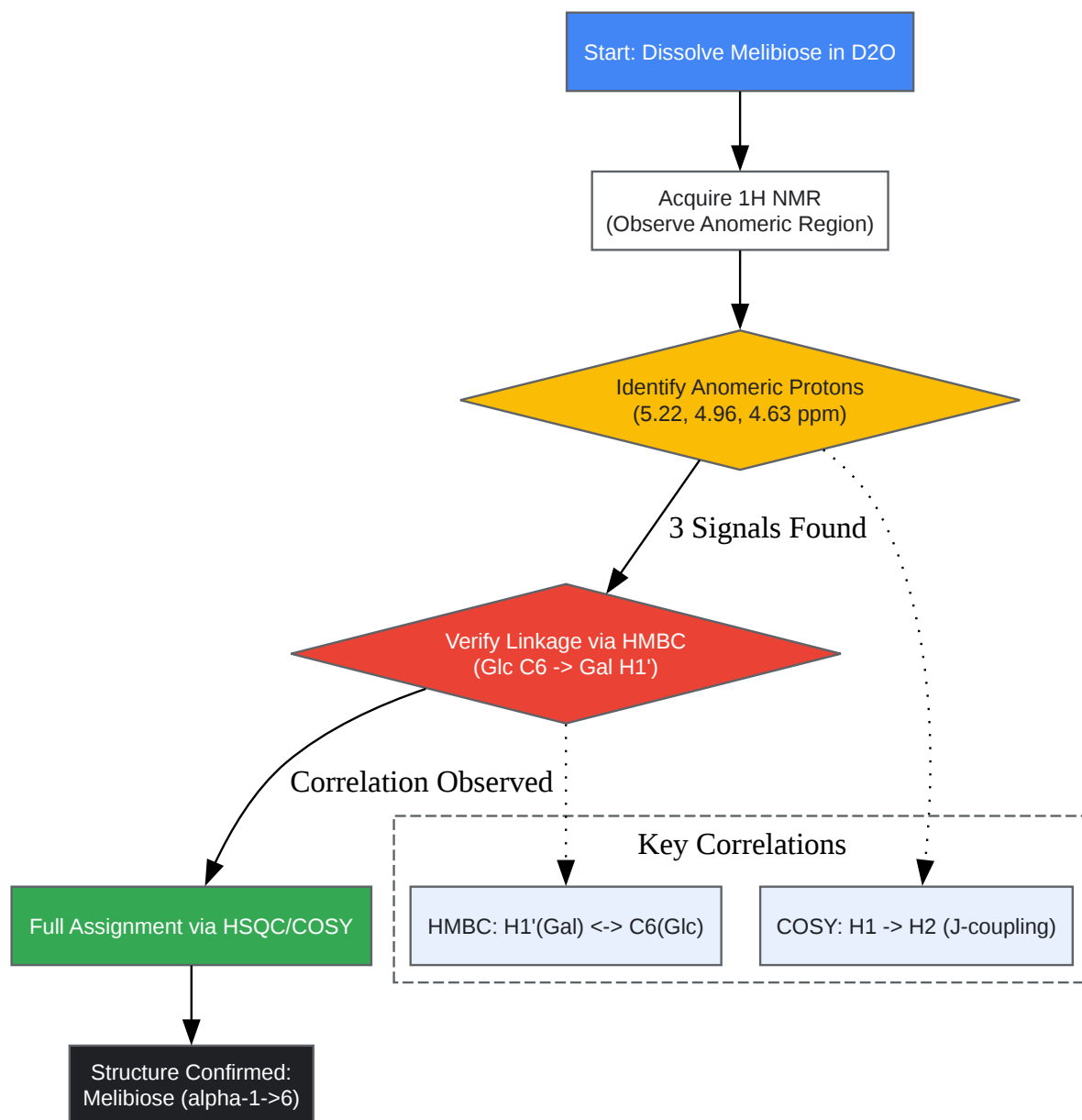
## <sup>13</sup>C NMR Landscape

Carbon NMR provides superior resolution for the skeleton.

| Carbon Position | -Anomer (ppm) | -Anomer (ppm) | Assignment Logic   |
|-----------------|---------------|---------------|--|
| C-1 (Glc)       | 92.9          | 96.8          | Anomeric carbons are most deshielded.[1]<br>is typically downfield of<br>.           |
| C-1' (Gal)      | 99.1          | 99.1          | Non-reducing end; single peak.[1]  |
| C-6 (Glc)       | 66.5          | 66.5          | CRITICAL: Shifted downfield from ~61 ppm (free Glc) due to glycosylation ( -1 6).[1] |
| C-6' (Gal)      | 61.8          | 61.8          | Unsubstituted primary alcohol.[1]  |
| Ring Carbons    | 70.0 – 76.0   | 70.0 – 76.0   | Cluster of secondary alcohols (C2-C5).[1]  |

## Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the logical flow for confirming the Melibiose structure using 1D and 2D NMR data.



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Caption: Workflow for the structural verification of Melibiose, highlighting the critical HMBC correlation between the Galactose anomeric proton and the Glucose C6 linkage carbon.

## Part 4: Advanced Troubleshooting & Tips

### The "Water Problem"

In

, the HDO residual peak often drifts between 4.70 and 4.80 ppm depending on temperature and pH.

- Risk: It can obscure the
  - Glc H-1 doublet (~4.63 ppm) or the
  - Gal H-1 doublet (~4.96 ppm).[1]
- Solution: Shift the temperature. Raising the temperature to 303 K or 310 K shifts the HDO peak upfield (to lower ppm), revealing the obscured anomeric signals.

## Quantifying Purity

Commercial Melibiose may contain traces of free Glucose, Galactose, or Raffinose.

- Free Glucose: Look for sharp doublets at 5.23 ppm ( ) and 4.64 ppm ( ) that do not integrate 1:1 with the Galactose signal.[1]
- Free Galactose: Look for
  - Gal H-1 at 5.27 ppm (distinct from Melibiose Gal H-1 at 4.96 ppm).[1]

## J-Coupling Analysis[1]

- -D-Gal unit:
  - is typically ~3.5 Hz (gauche).[1]
- -D-Glc unit:
  - is ~3.8 Hz (gauche).[1]
- -D-Glc unit:
  - is ~8.0 Hz (trans-diaxial).[1]

- Note: If the

-anomer doublet appears as a singlet or broad peak, the magnetic field homogeneity (shimming) is poor, or exchange is occurring.

## References

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